2-(4-Chloro-2-methylpyridin-3-YL)ethanamine
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Overview
Description
2-(4-Chloro-2-methylpyridin-3-YL)ethanamine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a chlorine atom and a methyl group, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylpyridin-3-YL)ethanamine typically involves the reaction of 4-chloro-2-methylpyridine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylpyridin-3-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-2-methylpyridin-3-YL)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylpyridin-3-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylpiperidin-4-yl)ethanamine: Another amine with a different ring structure.
2-(3-Pyridinyl)ethanamine: Lacks the chlorine and methyl substitutions on the pyridine ring.
3-(2-Aminoethyl)pyridine: Similar structure but different substitution pattern.
Uniqueness
2-(4-Chloro-2-methylpyridin-3-YL)ethanamine is unique due to the presence of both chlorine and methyl groups on the pyridine ring, which can influence its reactivity and biological activity. These substitutions can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Properties
Molecular Formula |
C8H11ClN2 |
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Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-(4-chloro-2-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-7(2-4-10)8(9)3-5-11-6/h3,5H,2,4,10H2,1H3 |
InChI Key |
MTZWCUGLHSHNBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1CCN)Cl |
Origin of Product |
United States |
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